molecular formula C21H20N4S B14126479 (2E)-[2-(2,3-dimethylphenyl)hydrazinylidene][4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile

(2E)-[2-(2,3-dimethylphenyl)hydrazinylidene][4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile

Cat. No.: B14126479
M. Wt: 360.5 g/mol
InChI Key: OZYSBVQJXQKBOO-NCELDCMTSA-N
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Description

(2E)-[2-(2,3-dimethylphenyl)hydrazinylidene][4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile is a complex organic compound that features a hydrazinylidene group linked to a thiazolyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-[2-(2,3-dimethylphenyl)hydrazinylidene][4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile typically involves the condensation of 2,3-dimethylphenylhydrazine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, potentially involving the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-[2-(2,3-dimethylphenyl)hydrazinylidene][4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-[2-(2,3-dimethylphenyl)hydrazinylidene][4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent. Researchers may study its pharmacokinetics, pharmacodynamics, and toxicity to determine its suitability for drug development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, or materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-[2-(2,3-dimethylphenyl)hydrazinylidene][4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-[2-(2,3-dimethylphenyl)hydrazinylidene][4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile can be compared to other hydrazinylidene and thiazole derivatives, such as:
    • (2E)-[2-(2,3-dimethylphenyl)hydrazinylidene][4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanone
    • (2E)-[2-(2,3-dimethylphenyl)hydrazinylidene][4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydrazinylidene and thiazole moieties. This combination of structural features may confer unique chemical and biological properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C21H20N4S

Molecular Weight

360.5 g/mol

IUPAC Name

(2E)-N-(2,3-dimethylanilino)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C21H20N4S/c1-13-8-9-17(15(3)10-13)20-12-26-21(23-20)19(11-22)25-24-18-7-5-6-14(2)16(18)4/h5-10,12,24H,1-4H3/b25-19+

InChI Key

OZYSBVQJXQKBOO-NCELDCMTSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=CC(=C3C)C)/C#N)C

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC(=C3C)C)C#N)C

Origin of Product

United States

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